molecular formula C12H13N3O4 B165902 tert-Butyl 5-Nitro-1H-indazole-1-carboxylate CAS No. 129488-09-1

tert-Butyl 5-Nitro-1H-indazole-1-carboxylate

Cat. No. B165902
M. Wt: 263.25 g/mol
InChI Key: YXAJFAVMXBRTMU-UHFFFAOYSA-N
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Description

“tert-Butyl 5-Nitro-1H-indazole-1-carboxylate” is a chemical compound with the CAS Number 129488-09-1 . It has a molecular weight of 263.249 and a molecular formula of C12H13N3O4 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N4O4/c1-12(2,3)20-11(17)15-9-5-4-7(16(18)19)6-8(9)10(13)14-15/h4-6H,1-3H3, (H2,13,14) . This code provides a standard way to encode the compound’s molecular structure .


Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl 5-Nitro-1H-indazole-1-carboxylate” were not found in the available resources, indazole derivatives are known to be involved in a variety of reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, and iodine-mediated intramolecular aryl and sp3 C–H amination .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 406.1±37.0 °C at 760 mmHg, and a flash point of 199.4±26.5 °C . It is recommended to be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

1. Applications in Energetic Materials

The compound tert-Butyl 5-Nitro-1H-indazole-1-carboxylate is related to 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO), a high-energy material. Studies on NTO have extensively covered aspects like crystal structure, thermolysis, and various applications, highlighting its potential in various applications. The insights obtained from theoretical considerations of NTO's structure and thermolysis could be relevant for similar nitro-compounds like tert-Butyl 5-Nitro-1H-indazole-1-carboxylate, particularly in the field of energetic materials (Singh & Felix, 2003).

2. Environmental Occurrence and Fate

Synthetic phenolic antioxidants (SPAs), like tert-Butyl 5-Nitro-1H-indazole-1-carboxylate, are used in various industrial and commercial products. The environmental occurrence, human exposure, and toxicity of SPAs have been a topic of recent studies. These studies provide insights into the contamination, environmental behaviors, and potential toxicity effects of SPAs, including tert-Butyl 5-Nitro-1H-indazole-1-carboxylate, which could inform further research and environmental management strategies (Liu & Mabury, 2020).

3. Biological Activities and Applications

The presence of tertiary butyl groups in compounds is associated with various biological activities. A review of naturally occurring and synthesized neo fatty acids and neo alkanes, which often contain tertiary butyl groups, shows promising applications as antioxidants and in anticancer, antimicrobial, and antibacterial treatments. This suggests that tert-Butyl 5-Nitro-1H-indazole-1-carboxylate could also possess similar biological activities and applications, given its structural characteristics (Dembitsky, 2006).

4. Therapeutic Applications

Indazole derivatives are known for their wide range of biological activities, arousing interest in their development as therapeutic agents. The indazole scaffold, which is present in tert-Butyl 5-Nitro-1H-indazole-1-carboxylate, forms the basic structure of numerous compounds with potential therapeutic value, especially in treating cancers, inflammation, and neurodegenerative disorders. This positions tert-Butyl 5-Nitro-1H-indazole-1-carboxylate as a compound of interest for pharmacological studies (Denya et al., 2018).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

tert-butyl 5-nitroindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-10-5-4-9(15(17)18)6-8(10)7-13-14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAJFAVMXBRTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467645
Record name tert-Butyl 5-Nitro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-Nitro-1H-indazole-1-carboxylate

CAS RN

129488-09-1
Record name tert-Butyl 5-Nitro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Cunningham, J Esquivias… - ACS Infectious …, 2020 - ACS Publications
… L) and washed with 0.5 N HCl solution and brine before being dried over anhydrous magnesium sulfate, filtered and concentrated to give tert-butyl 5-nitro-1H-indazole-1-carboxylate (…
Number of citations: 13 pubs.acs.org
R Kanada, Y Kagoshima, T Suzuki… - Journal of Medicinal …, 2022 - ACS Publications
Histone acetylation is a post-translational modification of histones that is catalyzed by histone acetyltransferases (HATs) and plays an essential role in cellular processes. The HAT …
Number of citations: 3 pubs.acs.org

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